Dimethyl sulfone

Vue d'ensemble

Description

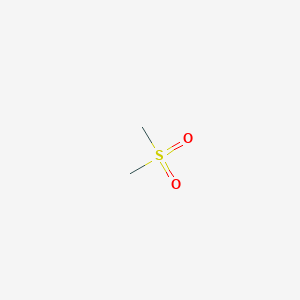

Le sulfone de diméthyle, également connu sous le nom de sulfone de méthyle ou de sulfonylbisméthane, est un composé organosulfuré de formule moléculaire ( \text{C}2\text{H}_6\text{O}_2\text{S} ). Il s'agit d'un solide cristallin incolore, très soluble dans l'eau et ayant un point de fusion élevé de 109°C. Le sulfone de diméthyle se trouve naturellement dans certaines plantes et est présent en petites quantités dans de nombreux aliments et boissons. Il est également commercialisé comme complément alimentaire en raison de ses bienfaits présumés pour la santé {_svg_1}.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le sulfone de diméthyle peut être synthétisé par oxydation du diméthylsulfoxyde. Une méthode courante consiste à utiliser un mélange d'acide nitrique et d'hypochlorite de sodium comme agents oxydants. La réaction est réalisée dans des conditions contrôlées pour assurer une conversion efficace du diméthylsulfoxyde en sulfone de diméthyle .

Méthodes de production industrielle : Dans les milieux industriels, le sulfone de diméthyle est produit en oxydant le sulfure de diméthyle en diméthylsulfoxyde, suivi d'une oxydation supplémentaire en sulfone de diméthyle. Le processus implique le maintien d'une température de réaction supérieure à 65°C et l'utilisation d'eau comme solvant. Le produit résultant est ensuite purifié par cristallisation et séchage sous vide pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfone de diméthyle subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions communs :

Oxydation : Le sulfone de diméthyle peut être oxydé davantage pour produire du dioxyde de soufre et du méthane.

Réduction : La réduction du sulfone de diméthyle peut produire du sulfure de diméthyle, souvent en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le sulfone de diméthyle peut participer à des réactions de substitution nucléophile, où le groupe sulfonyle est remplacé par d'autres nucléophiles dans des conditions appropriées.

Principaux produits formés :

Oxydation : Dioxyde de soufre et méthane.

Réduction : Sulfure de diméthyle.

Substitution : Divers dérivés de sulfone substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le sulfone de diméthyle a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme solvant à haute température pour les substances inorganiques et organiques.

Médecine : Il est couramment utilisé comme complément alimentaire pour ses propriétés anti-inflammatoires.

5. Mécanisme d'action

Le mécanisme d'action exact du sulfone de diméthyle n'est pas entièrement compris. Il est connu pour présenter une activité antioxydante, ce qui contribue à réduire le stress oxydatif dans les systèmes biologiques. Il est également supposé moduler les voies inflammatoires, réduisant ainsi l'inflammation et la douleur associée . Le sulfone de diméthyle est absorbé dans la circulation sanguine et peut franchir la barrière hémato-encéphalique, suggérant ses effets potentiels sur le système nerveux central .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory Properties

DMSO₂ has gained popularity as a dietary supplement due to its anti-inflammatory effects. Research indicates that MSM may help alleviate symptoms of arthritis and other inflammatory disorders. A study demonstrated that MSM supplementation led to significant improvements in pain and physical function among patients with osteoarthritis .

Sulfur Donor for Metabolism

MSM acts as a sulfur donor in biological systems, contributing to the synthesis of essential amino acids like methionine and cysteine. This property has implications for nutritional supplementation and metabolic health, particularly in populations with dietary deficiencies .

Clinical Trials and Safety

Clinical studies have evaluated the safety and efficacy of MSM in treating various conditions, such as interstitial cystitis and exercise-induced inflammation. While results are promising, further research is needed to establish definitive therapeutic guidelines .

Agricultural Applications

Soil Health Improvement

Dimethyl sulfone is utilized in agriculture for its role in enhancing soil quality. Studies have shown that MSM can be absorbed by plants or utilized by soil bacteria, improving nutrient uptake and overall plant health .

Bioremediation Potential

Research indicates that certain microorganisms can degrade this compound, making it a candidate for bioremediation strategies aimed at reducing sulfur compounds in contaminated environments . This application leverages the natural metabolic pathways of soil microbes to mitigate environmental pollutants.

Industrial Applications

Solvent Properties

DMSO₂ serves as a high-temperature solvent in various industrial processes due to its polarity and thermal stability. It is effective in facilitating chemical reactions involving aryl chlorides and other organic compounds .

Catalysis Research

Recent studies have explored the use of this compound in catalysis, particularly in oxidative desulfurization processes. Its dual role as a solvent and reactant enhances reaction efficiency, making it valuable for developing cleaner industrial processes .

Environmental Applications

Role in Atmospheric Chemistry

this compound is significant in atmospheric chemistry, acting as a precursor to sulfate aerosols which influence climate patterns. Research has focused on its behavior in the troposphere and its interactions with other sulfur compounds, contributing to our understanding of the sulfur cycle .

Case Studies

Mécanisme D'action

Dimethyl sulfone is often compared with dimethyl sulfoxide due to their structural similarities. Both compounds are used as solvents and have high boiling points and dipole moments, making them effective in dissolving a wide range of solutes . this compound is more stable at high temperatures compared to dimethyl sulfoxide, which decomposes more readily. Other similar compounds include dimethyl sulfide and acetone, but these have lower boiling points and are less polar than this compound .

Comparaison Avec Des Composés Similaires

Le sulfone de diméthyle est souvent comparé au diméthylsulfoxyde en raison de leurs similitudes structurelles. Les deux composés sont utilisés comme solvants et ont des points d'ébullition élevés et des moments dipolaires, ce qui les rend efficaces pour dissoudre une large gamme de solutés . le sulfone de diméthyle est plus stable à haute température que le diméthylsulfoxyde, qui se décompose plus facilement. D'autres composés similaires comprennent le sulfure de diméthyle et l'acétone, mais ceux-ci ont des points d'ébullition plus bas et sont moins polaires que le sulfone de diméthyle .

Liste de composés similaires :

- Diméthylsulfoxyde

- Sulfure de diméthyle

- Acétone

- Sulfure de carbone

La combinaison unique de stabilité, de solubilité et d'activité biologique du sulfone de diméthyle en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Dimethyl sulfone (DMSO₂), also known as methylsulfonylmethane (MSM), is a sulfur-containing organic compound that has garnered attention for its biological activities and potential therapeutic applications. This article delves into the biological activity of DMSO₂, exploring its mechanisms, effects on various biological systems, and relevant case studies.

DMSO₂ is a polar, water-soluble compound that is often used in biological research due to its low toxicity and ability to penetrate biological membranes. It is a metabolite of dimethyl sulfoxide (DMSO) and exhibits several biological activities:

- Antioxidant Activity : DMSO₂ has been shown to scavenge free radicals, thereby reducing oxidative stress in various cell types. This property contributes to its protective effects against cellular damage.

- Anti-inflammatory Effects : Research indicates that DMSO₂ can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Analgesic Properties : DMSO₂ has been reported to alleviate pain in conditions such as osteoarthritis and other inflammatory diseases.

1. Antioxidant Effects

A study published in the journal Antioxidants highlighted the ability of DMSO₂ to reduce oxidative stress markers in human fibroblasts. The results indicated a significant decrease in reactive oxygen species (ROS) levels when cells were treated with DMSO₂ compared to control groups.

| Treatment | ROS Levels (µM) | Control Group ROS Levels (µM) |

|---|---|---|

| DMSO₂ (100 µM) | 15 ± 2 | 30 ± 3 |

| DMSO₂ (200 µM) | 10 ± 1 | 30 ± 3 |

2. Anti-inflammatory Effects

In a randomized controlled trial involving patients with osteoarthritis, participants receiving DMSO₂ showed a marked reduction in pain and swelling compared to those receiving a placebo. The visual analog scale (VAS) for pain decreased significantly over a period of four weeks.

| Time Point | VAS Pain Score (DMSO₂) | VAS Pain Score (Placebo) |

|---|---|---|

| Baseline | 7.5 | 7.6 |

| Week 2 | 5.0 | 7.0 |

| Week 4 | 3.0 | 7.5 |

3. Analgesic Properties

A case study involving patients with chronic pain conditions demonstrated that administration of DMSO₂ led to significant improvements in pain management, with many patients reporting reduced reliance on opioids.

Case Study: Chronic Pain Management

In a clinical trial involving patients suffering from chronic pain due to osteoarthritis, participants were administered DMSO₂ over an eight-week period. The study found that:

- Reduction in Pain : Patients reported an average pain reduction of 50% as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

- Improved Functionality : There was a reported increase in the ability to perform daily activities, with functionality scores improving by an average of 40%.

Propriétés

IUPAC Name |

methylsulfonylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVIBTZHLRERCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043937 | |

| Record name | Dimethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS], Solid | |

| Record name | Methane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.15 [mmHg] | |

| Record name | Dimethyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67-71-0 | |

| Record name | Dimethyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, 1,1'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4PO4Z4FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C | |

| Record name | Dimethyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.